3-Bromo-5-methyl-6-nitro-1H-indazole
Overview
Description
“3-Bromo-5-methyl-6-nitro-1H-indazole” is a chemical compound with the molecular weight of 256.06 . It is used as a reactant in the preparation of Pazopanib, an oral angiogenesis inhibitor targeting VEGFR and PDGFR .
Synthesis Analysis
The synthesis of “3-Bromo-5-methyl-6-nitro-1H-indazole” involves various chemical reactions. The compound can be synthesized from 2-Ethyl-5-nitrobenzenamine . The synthesis process involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .Molecular Structure Analysis
The IUPAC name of the compound is 3-bromo-5-methyl-6-nitro-1H-indazole . The InChI code is 1S/C8H6BrN3O2/c1-4-2-5-6 (10-11-8 (5)9)3-7 (4)12 (13)14/h2-3H,1H3, (H,10,11) .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it reacts with arynes under mild reaction conditions to afford 3-substituted indazoles . The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . . The storage temperature is recommended to be in a refrigerator or in an inert atmosphere at 2-8°C .Scientific Research Applications
Crystal Structure Analysis
Research has explored the crystal and molecular structure of nitroindazoles, including 3-Bromo-5-methyl-6-nitro-1H-indazole, revealing their intermolecular interactions and the agreement of dihedral angles in crystal structures with DFT B3LYP calculations. These studies contribute to understanding the molecular basis of their biological activity and could inform the design of novel compounds with enhanced properties (Cabildo et al., 2011).
Corrosion Inhibition
Indazole derivatives have been investigated as corrosion inhibitors for iron in acidic environments, demonstrating the potential of 3-Bromo-5-methyl-6-nitro-1H-indazole and related compounds to protect metals against corrosion. This application is crucial for extending the life of metal components in various industrial settings (Babić-Samardžija et al., 2005).
Inhibition of Nitric Oxide Synthase
Nitroindazole derivatives, including those similar to 3-Bromo-5-methyl-6-nitro-1H-indazole, have been found to inhibit nitric oxide synthase (NOS) enzyme activity. Such inhibitors can be used to study the biological roles of nitric oxide and have potential therapeutic applications in conditions where excessive nitric oxide production is a problem (Bland-Ward & Moore, 1995).
Effects on Vigilance and EEG Power
Studies on the effects of nitric oxide synthase inhibitors, including compounds similar to 3-Bromo-5-methyl-6-nitro-1H-indazole, have explored their impact on vigilance, EEG power spectra, and general behavior in rats. These findings highlight the role of nitric oxide in the central nervous system and its implications for sleep and neurological function (Dzoljic et al., 1997).
Synthetic Chemistry and Molecular Design
Research into the synthetic approaches and chemical properties of indazoles, including the manipulation of 3-Bromo-5-methyl-6-nitro-1H-indazole analogs, supports the development of new compounds with potential applications in medicinal chemistry and materials science. Studies focus on regioselective protection, coupling reactions, and the exploration of electronic effects in substituted indazoles (Slade et al., 2009).
Safety and Hazards
properties
IUPAC Name |
3-bromo-5-methyl-6-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-5-6(10-11-8(5)9)3-7(4)12(13)14/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYMRDKKBLIACT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methyl-6-nitro-1H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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